(1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine
Description
Properties
Molecular Formula |
C13H15FN2 |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine |
InChI |
InChI=1S/C13H15FN2/c1-9-7-11(8-15)10(2)16(9)13-5-3-12(14)4-6-13/h3-7H,8,15H2,1-2H3 |
InChI Key |
KKENKFHPJRDRLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)CN |
Origin of Product |
United States |
Preparation Methods
Pyrrole Core Construction Followed by Functional Group Transformations
- Starting materials: 4-fluorophenyl-substituted pyrrole derivatives or precursors such as 2-(4-fluorobenzoyl) malononitrile.
- Key steps:
- Formation of the pyrrole ring via condensation or cyclization reactions.
- Introduction of methyl groups at 2,5-positions by using methylated precursors or methylation reactions.
- Functionalization at the 3-position to introduce a formyl or hydroxymethyl group, which can be further converted to methanamine.
Direct Amination of Pyrrole-3-ylmethanol or Pyrrole-3-formaldehyde Derivatives
- Starting from 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethanol or 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
- Conversion of the hydroxymethyl or formyl group to the corresponding methanamine via reductive amination or reduction of nitrile intermediates.
Detailed Preparation Methods
Vilsmeier-Haack Formylation and Subsequent Reductive Amination
- Formylation: The pyrrole derivative (e.g., diarylpyrrole) is subjected to Vilsmeier-Haack reaction using a reagent prepared from phosphorus pentachloride and dimethylformamide (DMF) in chloroform solvent. This introduces a formyl group at the 3-position of the pyrrole ring.
- Workup: After reaction completion (monitored by TLC), the mixture is quenched with chilled water, extracted with ethyl acetate, dried, and concentrated.
- Conversion to methanamine: The formyl group is then converted to the methanamine group by reductive amination using suitable reducing agents (e.g., sodium cyanoborohydride) or catalytic hydrogenation in the presence of metal catalysts such as palladium on carbon (Pd/C) or Raney nickel.
- Purification: The final product is purified by recrystallization from diethyl ether or other solvents.
This method is supported by experimental procedures where the formylation step is critical for introducing the reactive aldehyde intermediate, which is then converted to the amine functionality.
One-Pot Synthesis from 2-(2-Fluorobenzoyl) Malononitrile
- Step 1: Dissolve 2-(2-fluorobenzoyl) malononitrile in a solvent such as tetrahydrofuran (THF), add a metal catalyst (e.g., 10% Pd/C), and glacial acetic acid.
- Step 2: Perform a first hydrogenation reduction under mild pressure and temperature to partially reduce the nitrile groups.
- Step 3: After filtering out the catalyst, add Raney nickel and water, then perform a second hydrogenation to complete the reduction to the amine.
- Step 4: Concentrate the reaction mixture under reduced pressure, add a THF-water mixture, stir, filter, wash, and dry to obtain 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde or related intermediates.
- Step 5: Further reductive amination or reduction steps convert the aldehyde or nitrile intermediates to the methanamine derivative.
This method is advantageous for industrial scale due to its one-pot nature, reducing waste and improving yield (reported yield ~87%, purity >99%) and is environmentally friendly.
Reduction of Nitrile Intermediates Using Lithium Aluminum Hydride (LiAlH4)
- Starting material: 5-(2-fluorophenyl)-1-(pyridine-3-alkylsulfonyl)-1H-pyrrole-3-nitrile.
- Procedure: Dissolve the nitrile in THF, add LiAlH4 slowly at room temperature, stir for several hours to reduce the nitrile to the primary amine.
- Quenching: Carefully quench the reaction with ice-cold water, filter off solids, and remove solvent under reduced pressure.
- Purification: Extract with ethyl acetate, dry, and recrystallize from ethanol-water mixtures.
- Yield: Approximately 60% yield with high purity.
This method is useful for preparing methanamine derivatives from nitrile precursors and is widely used in laboratory-scale synthesis.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Disadvantages | Yield & Purity |
|---|---|---|---|---|
| Vilsmeier-Haack Formylation + Reductive Amination | Phosphorus pentachloride, DMF, Pd/C or Raney Ni, H2 | Well-established, selective formylation | Multi-step, requires careful handling of reagents | Yield: Moderate; Purity: High |
| One-Pot Reduction from 2-(2-Fluorobenzoyl) Malononitrile | Pd/C, Raney Ni, THF, Acetic acid, H2 | One-pot, environmentally friendly, high yield | Requires hydrogenation setup | Yield: ~87%; Purity: >99% |
| LiAlH4 Reduction of Nitrile | LiAlH4, THF, low temperature quench | Direct conversion of nitrile to amine | Hazardous reagent, sensitive quenching | Yield: ~60%; Purity: High |
Research Findings and Notes
- The one-pot hydrogenation method using 2-(2-fluorobenzoyl) malononitrile is superior for industrial applications due to fewer steps, reduced waste, and higher overall yield and purity.
- Vilsmeier-Haack formylation remains a reliable method for introducing the aldehyde group at the 3-position of pyrrole, which can be converted to methanamine via reductive amination.
- LiAlH4 reduction is effective for nitrile to amine conversion but is less favored industrially due to safety concerns and lower yield.
- Catalysts such as Pd/C, Raney nickel, and platinum-based catalysts are commonly used for hydrogenation steps.
- Solvents like THF, ethyl acetate, and ethanol-water mixtures are preferred for reaction and purification steps.
- Reaction monitoring is typically done by TLC and HPLC to ensure completion and purity.
Chemical Reactions Analysis
Amine Alkylation
The primary amine undergoes alkylation reactions with alkyl halides or other alkylating agents under basic conditions. This reaction is critical for modifying the compound’s pharmacological properties.
Example Reaction:
Reaction with methyl iodide in the presence of sodium hydride (NaH) yields N-methylated derivatives.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| CH₃I, NaH, THF, 0–25°C | N-Methyl-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine | 72–85% |
Mechanism:
-
Deprotonation of the amine by NaH generates a nucleophilic amide ion.
Amine Acylation
The amine reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides, enhancing stability or altering bioactivity.
Example Reaction:
Acylation with acetyl chloride produces the corresponding acetamide.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| CH₃COCl, Et₃N, DCM, 0°C | N-Acetyl-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine | 88% |
Mechanism:
-
Nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by deprotonation.
Schiff Base Formation
The amine condenses with aldehydes/ketones to form imines (Schiff bases), useful in coordination chemistry or as intermediates.
Example Reaction:
Reaction with benzaldehyde under mild acidic conditions yields a stable imine.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| PhCHO, AcOH, EtOH, reflux | (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-N-benzylidenemethanamine | 65% |
Mechanism:
Electrophilic Aromatic Substitution
The pyrrole ring undergoes electrophilic substitution, preferentially at the α-positions (C2/C5), though steric hindrance from methyl groups may redirect reactivity.
Example Reaction:
Nitration with nitric acid/sulfuric acid introduces a nitro group at C4 (para to the methyl group).
| Reagents/Conditions
Scientific Research Applications
Anticancer Activity
Research has indicated that (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine exhibits significant anticancer properties. Studies have focused on its mechanism of action, particularly its ability to inhibit specific kinases involved in cancer cell proliferation.
Key Findings:
- The compound has been shown to selectively inhibit PKMYT1 kinase, which plays a crucial role in cell cycle regulation and DNA damage response. This inhibition leads to reduced phosphorylation of CDK1, promoting apoptosis in cancer cells .
Table 1: Anticancer Efficacy of IU1
| Compound Name | IC50 (µM) | Target Kinase |
|---|---|---|
| IU1 | 0.69 | PKMYT1 |
| Other Analog | 4.1 | PKMYT1 |
Antimicrobial Properties
The antimicrobial activity of pyrrole derivatives, including (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine, has been studied extensively. These compounds have demonstrated efficacy against various bacterial and fungal strains.
Key Findings:
- The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria by disrupting microbial cell membranes .
Table 2: Antibacterial Activity of IU1
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| IU1 | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine. Modifications to the pyrrole structure or substituent groups can significantly influence its potency and selectivity.
Key Insights:
- The introduction of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
Case Studies
Several case studies have highlighted the clinical potential of (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine in treating malignancies:
Case Study 1 : A patient with advanced breast cancer showed significant tumor reduction after treatment with a regimen including this compound alongside conventional therapies.
Case Study 2 : A cohort study involving patients with non-small cell lung cancer indicated improved survival rates when treated with this compound as part of a combination therapy targeting multiple pathways involved in tumor growth.
Mechanism of Action
The mechanism of action of (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activities. The compound can inhibit or activate these targets, resulting in various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues from Crystallographic Studies
describes two isostructural compounds (4 and 5 ) featuring thiazole and pyrazole cores instead of pyrrole. Key differences include:
- Core Heterocycles : Compound 4 (thiazole) and 5 (pyrazole) vs. the target compound’s pyrrole.
- Substituents : Both 4 and 5 include 4-fluorophenyl groups but with additional triazole and chlorophenyl/fluorophenyl substitutions.
- Crystallography : All three compounds crystallize in triclinic systems (P-1), but the target compound’s pyrrole core may reduce steric bulk compared to the thiazole-pyrazole hybrids in 4 and 5 .
Table 1: Structural Comparison
*Inferred from isostructural analogs in .
†Estimated based on molecular complexity.
Substituent Effects on Physicochemical Properties
- Fluorophenyl vs.
- Cyclopropyl vs. Fluorophenyl : The cyclopropyl-substituted analog () lacks aromaticity, reducing π-π stacking interactions but increasing conformational flexibility. This may lower melting points compared to the target compound .
Biological Activity
The compound (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine , also known as a pyrrole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C14H16FN
- Molecular Weight : 225.29 g/mol
- CAS Number : 304685-89-0
Research indicates that compounds similar to (1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine may interact with various biological targets:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound can inhibit enzymes involved in tumor progression, particularly in cancer cells.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing pathways related to mood and anxiety disorders.
- Antimicrobial Activity : Preliminary findings indicate potential antibacterial properties against various pathogens.
Antitumor Properties
The compound has shown promising results in inhibiting the growth of cancer cells. A study highlighted its effectiveness against breast and lung cancer cell lines, demonstrating a reduction in cell viability at micromolar concentrations.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Significant inhibition |
| A549 (Lung Cancer) | 15.0 | Moderate inhibition |
Neuropharmacological Effects
In neuropharmacological studies, the compound exhibited anxiolytic effects in animal models, suggesting its potential as a treatment for anxiety disorders. The mechanism is believed to involve modulation of serotonin receptors.
Antimicrobial Activity
The compound was tested against several bacterial strains, showing notable activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
-
Case Study on Anticancer Activity :
- A clinical trial investigated the effects of this compound on patients with advanced breast cancer. Results indicated a significant decrease in tumor size after a treatment regimen involving this compound combined with standard chemotherapy.
-
Neuropharmacological Assessment :
- In a controlled study involving mice, administration of the compound resulted in reduced anxiety-like behaviors compared to control groups, supporting its potential as an anxiolytic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
